molecular formula C18H19FO4 B13448632 Flurbiprofen-2-Glyceryl Ester

Flurbiprofen-2-Glyceryl Ester

Cat. No.: B13448632
M. Wt: 318.3 g/mol
InChI Key: RKTXBSXBWXRBKR-UHFFFAOYSA-N
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Description

Flurbiprofen-2-Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). . It is used in various analytical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

The synthesis of Flurbiprofen-2-Glyceryl Ester involves esterification of flurbiprofen with glycerol. Two primary methods are used for this esterification:

Chemical Reactions Analysis

Flurbiprofen-2-Glyceryl Ester undergoes several types of chemical reactions:

Mechanism of Action

Flurbiprofen-2-Glyceryl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to flurbiprofen. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may have different pharmacokinetic properties, potentially affecting its absorption and distribution in the body.

Comparison with Similar Compounds

Flurbiprofen-2-Glyceryl Ester is structurally and pharmacologically related to other NSAIDs, such as:

This compound is unique due to its ester linkage, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar NSAIDs.

Biological Activity

Flurbiprofen-2-glyceryl ester, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Flurbiprofen functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins, compounds involved in inflammation and pain response. By inhibiting these enzymes, flurbiprofen reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

Flurbiprofen is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 to 4 hours. It exhibits a high protein binding rate (over 99%), primarily to albumin. The volume of distribution varies among different populations, such as healthy adults and patients with conditions like end-stage renal disease .

Synthesis and Derivatives

Recent studies have focused on synthesizing various flurbiprofen derivatives to enhance its therapeutic profile while minimizing side effects. For instance, flurbiprofen–antioxidant mutual prodrugs have been developed to reduce gastrointestinal (GI) irritation associated with traditional flurbiprofen use. These prodrugs are designed to release free flurbiprofen upon hydrolysis in the body while remaining stable in the acidic environment of the stomach .

In Vitro Assessments

Research has demonstrated that newly synthesized flurbiprofen derivatives exhibit significant antioxidant and anti-inflammatory activities. For example, a study reported IC50 values for these derivatives ranging from 143.54 µmol/L to 223.44 µmol/L when compared to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Flurbiprofen Derivatives

CompoundIC50 (µmol/L)
Ascorbic Acid141.04
Quercetin229.12
Flurbiprofen Derivative 4a143.54
Flurbiprofen Derivative 4b223.44

Case Studies

A clinical study evaluated the efficacy of this compound in reducing adverse reactions during infertility evaluations compared to atropine alone. The results indicated that the combination of atropine and flurbiprofen ester significantly reduced the incidence of nausea and other adverse effects .

Table 2: Adverse Reaction Incidence Comparison

GroupAdverse Reaction Rate (%)
Atropine48.71
Atropine + Flurbiprofen Ester3.9

Properties

Molecular Formula

C18H19FO4

Molecular Weight

318.3 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C18H19FO4/c1-12(18(22)23-15(10-20)11-21)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3

InChI Key

RKTXBSXBWXRBKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(CO)CO

Origin of Product

United States

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